Ethyl 3,6-dibromo-2-fluorobenzoate
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Overview
Description
Ethyl 3,6-dibromo-2-fluorobenzoate is an organic compound with the molecular formula C9H7Br2FO2 and a molecular weight of 325.96 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 6 are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom. This compound is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,6-dibromo-2-fluorobenzoate can be synthesized through a multi-step process involving the bromination and fluorination of benzoic acid derivatives. One common method involves the esterification of 3,6-dibromo-2-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination reactions, followed by esterification. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dibromo-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation Reactions: The ester group in this compound can be oxidized to form carboxylic acids.
Major Products Formed
The major products formed from these reactions include substituted benzoic acid derivatives, reduced benzoic acid derivatives, and oxidized carboxylic acids. The specific products depend on the reagents and conditions used in the reactions .
Scientific Research Applications
Ethyl 3,6-dibromo-2-fluorobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: this compound derivatives have potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3,6-dibromo-2-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding benzoic acid derivative, which may further interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3,6-dibromo-2-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-6-fluorobenzoate: This compound has a similar structure but with only one bromine substituent.
Ethyl 3,5-dibromo-2-fluorobenzoate: This compound has bromine substituents at positions 3 and 5 instead of 3 and 6.
Ethyl 3,6-dichloro-2-fluorobenzoate: This compound has chlorine substituents instead of bromine.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of bromine and fluorine substituents makes it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 3,6-dibromo-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2FO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRANVGWBTDIUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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